4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a methoxy group, and an azetidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methyl iodide and a suitable base such as potassium carbonate.
Azetidinone Formation: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a ketene and an imine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidinone ring, potentially converting it into an azetidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce azetidine compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its azetidinone moiety is of particular interest due to its presence in various pharmacologically active compounds, including beta-lactam antibiotics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins, thereby inhibiting their function. The benzo[d][1,3]dioxole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzo[d][1,3]dioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole ring but lacks the azetidinone moiety.
3-Methoxy-4-methylphenyl azetidin-2-one: Contains the azetidinone ring but differs in the substitution pattern on the aromatic ring.
1-(4-Methoxyphenyl)-3-methoxyazetidin-2-one: Similar azetidinone structure with different substituents.
Uniqueness
4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of both the benzo[d][1,3]dioxole ring and the azetidinone moiety distinguishes it from other compounds, providing a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-21-13-6-4-12(5-7-13)19-16(17(22-2)18(19)20)11-3-8-14-15(9-11)24-10-23-14/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVSCTTUPLLAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.